molecular formula C6H16N2 B1362480 (2-AMINOBUTYL)DIMETHYLAMINE CAS No. 63732-18-3

(2-AMINOBUTYL)DIMETHYLAMINE

Cat. No.: B1362480
CAS No.: 63732-18-3
M. Wt: 116.2 g/mol
InChI Key: AKRUIVSMWDCKNI-UHFFFAOYSA-N
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Description

(2-Aminobutyl)dimethylamine is a branched aliphatic amine featuring a primary amine group at the second carbon of a butyl chain and a dimethylamine substituent. For instance, dimethylamine-containing compounds are known for their roles as intermediates in drug synthesis (e.g., amino acetaldehyde dimethyl acetal, used in pharmaceuticals) and their reactivity in redox or decomposition processes .

Properties

IUPAC Name

1-N,1-N-dimethylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRUIVSMWDCKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980200
Record name N~1~,N~1~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-18-3
Record name 1,2-Butanediamine, 1-(N,N-dimethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and proceeds through a nucleophilic substitution mechanism .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-AMINOBUTYL)DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its ability to act as a nucleophile due to the presence of amine groups. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form coordination complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Table 1: Thermal Decomposition Properties

Compound Decomposition Temp. (Inert) Key Degradation Products Atmosphere Sensitivity
Compound 1a 348–365°C Dimethylamine, H₂O High (exothermic in air)
Butylamine ~200–250°C (estimated) Ammonia, CO₂ Moderate
This compound* ~300–350°C (hypothetical) Dimethylamine, butylene derivatives Likely high

*Hypothetical data inferred from structural analogs.

Reactivity and Charge Distribution

The Mulliken charge on the dimethylamine carbon atom significantly influences cross-reactivity. Compounds with charges near 0.185 (e.g., certain haptens and triphenylmethane dyes) show similar binding affinities in immunoassays . For example:

  • Malachite Green (MG) haptens : Dimethylamine carbon charge = 0.22
  • Leucomalachite Green (LMG) derivatives : Charge = 0.15
  • This compound: Predicted charge ≈ 0.18–0.19 (based on structural similarity), suggesting moderate reactivity in redox or coordination reactions.

Table 2: Charge Distribution and Reactivity

Compound Mulliken Charge (Dimethylamine C) Reactivity Profile
MG Haptens 0.22 High cross-reactivity
LMG Derivatives 0.15 Low cross-reactivity
This compound* 0.18–0.19 Moderate (inferred)

Neuroactivity

Dimethylamine and butylamine exhibit divergent effects on olfactory receptor neurons (ORNs):

  • Dimethylamine at 3.33% : Silences ORN activity (burst-silencing effect) .
  • Butylamine at 1.66% : Mimics ammonia’s burst-silencing; lower concentrations activate/inhibit specific neurons .
  • This compound: The extended alkyl chain may reduce volatility and attenuate neuroactivity compared to smaller amines.

Environmental Persistence and NDMA Formation

Dimethylamine (DMA)-containing compounds are precursors for carcinogenic N-nitrosodimethylamine (NDMA). Key comparisons:

  • Dithiocarbamate fungicides : High NDMA yield due to hydrolysable DMA groups .
  • Anion-exchange resins : Suspected NDMA precursors in water treatment .

Compatibility and Hazards

Dimethylamine derivatives share incompatibilities with oxidizing agents, strong acids, and metals (e.g., galvanized steel, copper) . For example:

  • Dimethylamine : Reacts violently with acrylate aldehyde and maleic anhydride .
  • This compound: Expected to exhibit similar incompatibilities, necessitating storage in inert, corrosion-resistant containers.

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